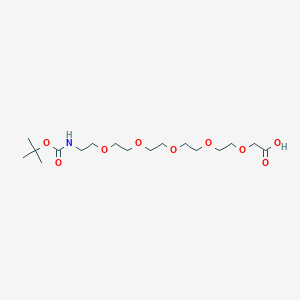

T-boc-n-amido-peg5-ch2co2h

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“T-boc-n-amido-peg5-ch2co2h” is a PEG linker containing a terminal carboxylic acid and Boc-protected amino group . The hydrophilic PEG spacer increases solubility in aqueous media .

Synthesis Analysis

The terminal carboxylic acid of “this compound” can react with primary amine groups in the presence of activators (e.g. EDC, or HATU) to form a stable amide bond . The Boc group can be deprotected under mild acidic conditions to form the free amine .

Molecular Structure Analysis

The molecular structure of “this compound” includes a terminal carboxylic acid and Boc-protected amino group . The hydrophilic PEG spacer increases solubility in aqueous media .

Chemical Reactions Analysis

The terminal carboxylic acid of “this compound” can react with primary amine groups in the presence of activators (e.g. EDC, or HATU) to form a stable amide bond . The Boc group can be deprotected under mild acidic conditions to form the free amine .

Physical and Chemical Properties Analysis

“this compound” is a PEG linker containing a terminal carboxylic acid and Boc-protected amino group . The hydrophilic PEG spacer increases solubility in aqueous media .

Scientific Research Applications

Enhancing Efficacy and Mitigating Toxicity in Drug Delivery

T-boc-n-amido-peg5-ch2co2h is a derivative of polyethylene glycol (PEG), which is commonly used in bioconjugation and drug delivery systems. PEGylation, the process of attaching PEG chains to molecules, has been extensively applied to improve the solubility, bioavailability, and stability of therapeutic agents. A notable application of PEGylated materials is in the formulation of PAMAM dendrimers for cancer drug delivery, where it enhances efficacy while reducing toxicity. This approach overcomes limitations associated with dendrimers, such as drug leakage and systemic cytotoxicity, by facilitating tumor targeting and minimizing immunogenicity (Luong et al., 2016).

Advancements in Nanomedicine and Bioconjugation

The wide application of PEG and its derivatives, including this compound, has significantly contributed to advancements in nanomedicine. PEGylation technology has been instrumental in prolonging the circulation time of nanoparticles, proteins, and other macromolecules, thereby enhancing drug efficacy and reducing side effects. This technology is critical in developing alternative polymers to PEG to address issues such as PEG immunogenicity, highlighting the importance of innovative materials in drug delivery and bioconjugation (Thai Thanh Hoang Thi et al., 2020).

Tissue Engineering Applications

Functionalization of materials such as graphene oxide (GO) with PEG, including its derivatives like this compound, plays a significant role in tissue engineering. The modification of GO with PEG enhances its solubility, stability, and biocompatibility. These PEG-functionalized GO materials support the attachment, proliferation, and differentiation of stem cells, contributing to advancements in tissue regeneration and engineering. The antibacterial properties of PEG-GO composites also offer additional benefits in minimizing implant-associated infections, demonstrating the potential of PEGylated materials in biomedical applications (Ghosh & Chatterjee, 2020).

Environmental Applications

Beyond biomedical applications, the unique properties of PEG and its derivatives, such as this compound, find relevance in environmental applications. The solubility and phase-transfer characteristics of PEG-based systems have been explored in green chemistry, particularly in aqueous biphasic reactive extraction (ABRE). These systems offer environmentally benign alternatives to traditional organic solvents in extraction processes, catalytic chemistry, and enzymatic catalysis, demonstrating the versatility and potential of PEG derivatives in promoting sustainable chemical practices (Ji Chen et al., 2005).

Mechanism of Action

Target of Action

The primary target of t-Boc-N-amido-PEG5-acetic acid is primary amine groups . These are found in various biological molecules, including proteins and nucleic acids, and play a crucial role in numerous biochemical processes.

Mode of Action

t-Boc-N-amido-PEG5-acetic acid interacts with its targets through the formation of a stable amide bond . This occurs when the terminal carboxylic acid of the compound reacts with primary amine groups in the presence of activators such as EDC or HATU .

Pharmacokinetics

It’s worth noting that the compound contains a hydrophilic peg spacer, which is known to increase solubility in aqueous media . This could potentially enhance its bioavailability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of t-Boc-N-amido-PEG5-acetic acid. For instance, the compound’s Boc group can be deprotected under mild acidic conditions to form the free amine . Therefore, the pH of the environment could potentially influence the compound’s action Other environmental factors that could influence the compound’s action include temperature and the presence of other chemical species.

Biochemical Analysis

Biochemical Properties

The t-Boc-N-amido-PEG5-acetic acid plays a significant role in biochemical reactions. It can be used for bioconjugation or as a building block for the synthesis of small molecules, conjugates of small molecules and/or biomolecules . The compound interacts with various enzymes, proteins, and other biomolecules, facilitating solubility in biological applications .

Cellular Effects

Its role in bioconjugation suggests that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of t-Boc-N-amido-PEG5-acetic acid involves its terminal carboxylic acid reacting with primary amine groups in the presence of activators to form a stable amide bond . This reaction can lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules .

Properties

IUPAC Name |

2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H33NO9/c1-17(2,3)27-16(21)18-4-5-22-6-7-23-8-9-24-10-11-25-12-13-26-14-15(19)20/h4-14H2,1-3H3,(H,18,21)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLLNIAGWMCSEJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H33NO9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,3s,5S)-methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6593952.png)

![5-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B6593965.png)

![tert-Butyl 2'-oxo-1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine]-1-carboxylate](/img/structure/B6593973.png)